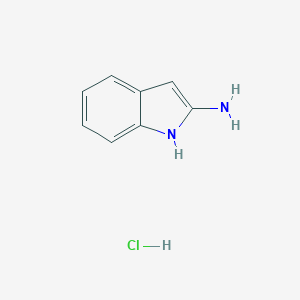

1H-Indol-2-amine hydrochloride

説明

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

1H-indol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2.ClH/c9-8-5-6-3-1-2-4-7(6)10-8;/h1-5,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIKSXSUBAADKKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80958131 | |

| Record name | 1H-Indol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80958131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36946-70-0 | |

| Record name | 1H-Indol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80958131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1h Indol 2 Amine Hydrochloride and Its Derivatives

Established Synthetic Pathways to the 1H-Indol-2-amine Core Structure

Traditional methods for the synthesis of the 1H-Indol-2-amine core structure have laid the groundwork for more advanced and efficient routes. These established pathways often involve heteroaromatic amination, reduction of precursor molecules, and final deprotection steps to yield the desired amine salt.

Heteroaromatic Amination Approaches

Direct amination of the indole (B1671886) ring at the C2 position presents a formidable challenge due to the intrinsic reactivity of the C3 position. However, various strategies have been developed to achieve this transformation. One approach involves the use of a directing group on the indole nitrogen to steer the amination to the C2 position. While not a direct amination to form the free amine, the introduction of a nitrogen-containing substituent that can be later converted to an amino group is a key strategy. For instance, metal-catalyzed C-H amination reactions, although often favoring the C3 position, can be influenced by the choice of catalyst, ligand, and directing group to achieve C2 selectivity.

Another approach involves the construction of the 2-aminoindole ring system from acyclic precursors. For example, a one-pot, two-step method has been developed for the synthesis of 2-amino-indole-3-carboxamides from 2-halonitrobenzenes and cyanoacetamides. nih.gov This process involves an initial SNAr reaction followed by a reductive cyclization. nih.gov

Reductive Strategies for Precursor Nitriles and Nitro Compounds

A common and effective strategy for the synthesis of 2-aminoindoles involves the reduction of readily available 2-nitroindole or indole-2-carbonitrile precursors.

Reduction of 2-Nitroindoles: 2-Nitroindoles can be reduced to the corresponding 2-aminoindoles using various reducing agents. Due to the instability of the resulting 2-aminoindoles, they are often trapped in situ by acylation. clockss.orgepa.gov A one-pot procedure using indium metal for the reduction of 2-nitroindoles followed by capping with an acylating agent provides stable N-acylated 2-aminoindoles in moderate to high yields under mild conditions. clockss.orgepa.gov Other methods involve the use of reagents like iron in acetic acid or catalytic hydrogenation. For instance, a method for preparing 2-aminoindole derivatives involves the reduction of 2-nitroindole derivatives in the presence of ferric chloride/activated carbon and hydrazine (B178648) hydrate. google.comgoogle.com

Reduction of Indole-2-carbonitriles: Indole-2-carbonitriles serve as valuable precursors to 2-aminomethylindoles through reduction of the nitrile group. Catalytic hydrogenation, for example using palladium on carbon (Pd/C), can effectively reduce the nitrile to an amine. vulcanchem.com This method is advantageous as it often proceeds under mild conditions.

A notable one-pot synthesis of 2-amino-indole-3-carboxamides involves the generation of a 2-cyano-2-(2-nitrophenyl)-acetamide intermediate, which then undergoes a reduction/cyclization process using zinc powder and ferric chloride in the presence of hydrochloric acid to yield the 2-aminoindole product. nih.gov

| Precursor | Reagent/Catalyst | Product | Reference |

| 2-Nitroindole | Indium, Acylating Agent | N-Acyl-1H-indol-2-amine | clockss.orgepa.gov |

| 2-Nitroindole | FeCl3/Activated Carbon, Hydrazine Hydrate | 1H-Indol-2-amine | google.comgoogle.com |

| Indole-2-carbonitrile | Pd/C, H2 | 1H-Indol-2-methanamine | vulcanchem.com |

| 2-Cyano-2-(2-nitrophenyl)-acetamide | Zn, FeCl3, HCl | 2-Amino-1H-indole-3-carboxamide | nih.gov |

Deprotection Methodologies for Amine Salts

For amine groups protected as carbamates, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), acidic conditions are commonly employed for deprotection. Treatment with a solution of hydrogen chloride (HCl) in an appropriate solvent like methanol (B129727) or dioxane effectively cleaves the protecting group and simultaneously forms the hydrochloride salt of the amine. scientific.netpsu.edu This method is often clean and provides the desired product in high purity. For example, a final desulfonation treatment with a solution of hydrochloride/methanol under mild conditions can produce (R)-1-(1H-indol-3-yl)propan-2-amines hydrochloride. scientific.netpsu.edu

Catalytic hydrogenolysis is another mild and efficient method for the removal of Cbz groups, where the liberated amine can be directly converted to its hydrochloride salt. highfine.com

| Protected Amine | Deprotection Reagent | Product | Reference |

| N-Boc-2-aminoindole | HCl in Methanol/Dioxane | 1H-Indol-2-amine hydrochloride | scientific.netpsu.edu |

| N-Cbz-2-aminoindole | Catalytic Hydrogenolysis, HCl | This compound | highfine.com |

Exploration of Novel and Efficient Synthetic Routes

The development of new and more efficient synthetic methods for the preparation of this compound and its derivatives is an active area of research. These novel routes often employ transition-metal catalysis to achieve high selectivity and functional group tolerance.

Palladium-Catalyzed Reactions for Indole Derivatization

Palladium-catalyzed reactions have become a powerful tool for the functionalization of the indole nucleus. ias.ac.in These methods allow for the direct introduction of various substituents at the C2 position, which can then be further elaborated to produce a wide range of derivatives.

Direct C-H arylation of indoles at the C2 position can be achieved using palladium catalysts. ias.ac.in For instance, a practical method for the Suzuki coupling of unprotected or N-protected indoles allows for selective arylation at the C2-position through direct C–H bond activation by an electrophilic Pd(TFA)₂ catalyst. ias.ac.in This protocol is operationally simple, utilizing air as the sole oxidant at room temperature. ias.ac.in Another strategy involves a palladium-catalyzed C-H fluorovinylation of indoles, which proceeds with high stereoselectivity at the C2 position. rsc.org The regioselectivity of palladium-catalyzed reactions can often be controlled by the use of a directing group on the indole nitrogen. beilstein-journals.org For example, an N-(2-pyridylmethyl) directing group can steer functionalization to the C2 position. beilstein-journals.org

Cross-Coupling Strategies in Indole Synthesis (e.g., Suzuki-Miyaura Cross-Coupling)

Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have been extensively used for the synthesis of substituted indoles. nih.govacs.org These reactions typically involve the coupling of a halogenated or borylated indole with a suitable coupling partner in the presence of a palladium catalyst.

New strategies for the synthesis of 2-substituted indoles have been developed based on Suzuki-Miyaura coupling-cyclization sequences. nih.govacs.org One such method utilizes acyclic, imide-derived enol phosphates prepared from o-haloanilides. A highly chemoselective cross-coupling of these enol phosphates with boron nucleophiles under Suzuki-Miyaura conditions yields N-(o-halophenyl)enecarbamates, which can then undergo cyclization to form 2-substituted indoles. nih.govacs.org Furthermore, one-pot Suzuki-Miyaura coupling-cyclization cascades have been developed, providing an efficient route to complex indole derivatives. nih.gov The synthesis of 5,7-diarylindoles has also been achieved through an efficient double Suzuki–Miyaura coupling using a low loading of a palladium catalyst in water. rsc.org

| Reaction Type | Catalyst | Key Features | Reference |

| C2-Arylation | Pd(TFA)₂ | Direct C-H activation, air as oxidant | ias.ac.in |

| C2-Fluorovinylation | Pd(II) | High stereoselectivity | rsc.org |

| Suzuki-Miyaura Coupling | Pd Catalyst | Synthesis of 2-substituted indoles from o-haloanilides | nih.govacs.org |

| Double Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Synthesis of 5,7-diarylindoles in water | rsc.org |

Multi-Component Reactions (MCRs) for Complex Indole Scaffolds

Several MCR strategies have been successfully employed to generate complex indole-containing structures. For instance, a three-component reaction (3CR) involving indole, an aromatic aldehyde, and an amine can yield gramine (B1672134) analogues. benthamdirect.com Another notable example is the Ugi four-component reaction (U-4CR), which has been utilized to create polycyclic indole alkaloid-type libraries by combining it with a subsequent Pictet-Spengler cyclization. nih.gov This approach allows for the formation of a quaternary carbon, a common feature in many natural products. nih.gov

The versatility of MCRs is further highlighted by their ability to incorporate various functional groups and build intricate heterocyclic systems fused to the indole core. For example, a 3CR of pyrimidine (B1678525), indole, and an aminoacryl-nitrile in water has been shown to produce complex pyrazopyridine structures in high yields. mdpi.com Similarly, MCRs have been developed for the synthesis of spirooxindoles, which are of interest for their potential biological activities. nih.gov The products of MCRs often serve as versatile intermediates that can undergo further transformations to generate an even wider array of novel cyclic and acyclic scaffolds. nih.gov

Table 1: Examples of Multi-Component Reactions for Indole Scaffolds

| MCR Type | Reactants | Product Type | Key Features |

| Ugi-4CR / Pictet-Spengler | Cyclic oxo carboxylic acid, amine, isocyanide, followed by cyclization | Polycyclic indole alkaloids | Forms a quaternary carbon center. nih.gov |

| Three-Component Reaction | Indole, aromatic aldehyde, heteroaryl amine | Gramine analogues | Efficient, convenient, and green method. benthamdirect.com |

| Three-Component Reaction | Pyrimidine, indole, aminoacryl-nitrile | Pyrazopyridine derivatives | Conducted in water, high yields. mdpi.com |

| Ugi-type reactions | Tryptophan derived isocyanide | Diverse indole scaffolds | Avoids lengthy sequential synthesis. nih.gov |

Indole Annulation and Cyclization Reactions

Indole annulation and cyclization reactions are fundamental strategies for the construction of the indole nucleus and its derivatives. These reactions often involve the formation of key carbon-carbon and carbon-nitrogen bonds to build the fused pyrrole (B145914) ring system.

Palladium-catalyzed reactions have proven to be particularly effective for the synthesis of 2-aminoindoles and related structures. mdpi.com One such method involves a one-pot, two-step process starting from ortho-iodoanilines and ynamides. The reaction proceeds via a Sonogashira cross-coupling followed by an intramolecular hydroamination, yielding 2-aminoindoles. mdpi.com Another palladium-catalyzed domino protocol utilizes the Buchwald-Hartwig coupling of 2-(2-bromophenyl)acetonitrile with anilines, followed by an intramolecular cyclization to produce 1-phenyl-1H-indol-2-amine. rsc.org This method demonstrates good functional group tolerance. rsc.org

Transition metal-free approaches have also been developed. For example, a metal-free [3+2] annulation of ynamides with anthranils provides a straightforward and atom-economical route to 2-aminoindoles with a broad substrate scope. acs.org Additionally, acid-mediated cyclization cascades of β-ketonitriles offer a pathway to 2-(1H-indol-2-yl)acetamides, which can be subsequently hydrolyzed to afford the corresponding 2-aminoindole derivatives.

Gold-catalyzed reactions have also emerged as a powerful tool. A gold(I)-catalyzed intramolecular hydroarylation of alkynylindoles allows for the construction of azepino[1,2-a]indoles. bohrium.com Furthermore, a gold-catalyzed C-H annulation of sulfilimines with N-phenylynamides provides a facile route to biologically important 2-aminoindoles from readily available starting materials. organic-chemistry.org

Table 2: Selected Indole Annulation and Cyclization Reactions

| Reaction Type | Key Reagents/Catalysts | Starting Materials | Product |

| Palladium-catalyzed domino reaction | Pd(OAc)2/Xantphos, KOtBu | 2-(2-bromophenyl)acetonitrile, aniline (B41778) derivatives | 1-Phenyl-1H-indol-2-amine. rsc.org |

| Sonogashira coupling / Hydroamination | Pd(dba)2 | o-Iodoanilines, ynamides | 2-Aminoindoles. mdpi.com |

| Gold(I)-catalyzed hydroamination / Oxidative cyclization | PPh3AuCl, AgNTf2, CuCl2 | Anilines, ynamides | 2-Aminoindoles. researchgate.net |

| Metal-free [3+2] annulation | Tf2NH | Ynamides, anthranils | 2-Aminoindoles. acs.org |

| Acid-mediated cyclization | H2SO4 | β-Ketonitriles | 2-(1H-Indol-2-yl)acetamides. |

Stereoselective Synthesis of Chiral Indole Amine Derivatives

The development of stereoselective methods for the synthesis of chiral indole amine derivatives is of significant interest due to the prevalence of these scaffolds in biologically active molecules. Asymmetric catalysis has been a key strategy in achieving high levels of enantioselectivity.

Iridium-catalyzed asymmetric hydrogenation has been successfully applied to unprotected indoles. chinesechemsoc.org Using a chiral bisphosphine-thiourea ligand, a variety of chiral indoline (B122111) derivatives can be obtained in high yields and with excellent stereoselectivities. chinesechemsoc.org This method is applicable to both 2-alkyl- and 2,3-disubstituted unprotected indoles. chinesechemsoc.org

Organocatalysis provides another powerful approach for the enantioselective synthesis of complex indole-containing molecules. For instance, an organocatalytic asymmetric synthesis has been developed to produce highly substituted chiral 2-oxospiro-[indole-3,4'-(1',4'-dihydropyridine)] derivatives. mdpi.com

Furthermore, stereoselective addition reactions to chiral auxiliaries offer a reliable route to chiral amino acid derivatives. Photoredox catalysis has enabled the stereoselective addition of C-centered radicals, derived from ubiquitous carboxylic acids, to a chiral N-sulfinyl imine, yielding a wide range of unnatural α-amino acid derivatives with good yields and excellent diastereoselectivity. rsc.org The Lewis acid-catalyzed condensation of indole derivatives with activated aziridine (B145994) carboxylates has also been explored for the synthesis of β-amino acids, where the C-3 position of the indole attacks the C-3 position of the aziridine ring. rasayanjournal.co.in

Table 3: Stereoselective Synthetic Approaches to Chiral Indole Derivatives

| Method | Catalyst/Reagent | Substrate Type | Product Type | Stereocontrol |

| Asymmetric Hydrogenation | Ir/bisphosphine-thiourea ligand | Unprotected indoles | Chiral indolines | High enantioselectivity (up to 99% ee). chinesechemsoc.org |

| Organocatalytic Reaction | Chiral organocatalyst | Isatylidene malononitriles, enamines | Chiral 2-oxospiro-[indole-3,4'-(1',4'-dihydropyridine)]s | Control of stereoselectivity at C-4. mdpi.com |

| Photoredox Catalysis | Organic acridinium (B8443388) photocatalyst | Carboxylic acids, chiral N-sulfinyl imine | Unnatural α-amino acid derivatives | Excellent diastereoselectivity. rsc.org |

| Lewis Acid-Catalyzed Condensation | Lewis acid | Indole derivatives, activated aziridine carboxylate | β-Amino acids | Regio- and stereoselective aziridine ring opening. rasayanjournal.co.in |

Indole Ring Formation Reactions (e.g., Japp-Klingermann/Fischer-Indole Synthesis, Hemetsberger Indole Synthesis)

Classic named reactions remain cornerstones for the synthesis of the indole core, each offering distinct advantages in terms of substrate scope and regioselectivity.

The Fischer indole synthesis , discovered by Emil Fischer in 1883, is one of the most widely used methods for preparing substituted indoles. wikipedia.orgwikipedia.org The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org While the direct synthesis of unsubstituted indole can be challenging, the Fischer indole synthesis is highly effective for producing indoles with substituents at the 2- and/or 3-positions. wikipedia.org Modifications, such as a palladium-catalyzed version, have expanded the scope of this reaction. wikipedia.org

The Japp-Klingemann reaction is another valuable tool, primarily used to synthesize hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts. wikipedia.org These hydrazone intermediates are often not isolated but are directly used in subsequent reactions, most notably the Fischer indole synthesis, to form the indole ring. wikipedia.orgnumberanalytics.com This two-step sequence allows for the synthesis of various indole derivatives, which are important in pharmaceuticals. numberanalytics.com

The Hemetsberger indole synthesis , also known as the Hemetsberger-Knittel synthesis, involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester. synarchive.comwikipedia.org Although it can provide good yields, this method is less commonly used due to challenges in synthesizing the stable starting material. wikipedia.org

Table 4: Comparison of Classic Indole Ring Formation Reactions

| Reaction Name | Key Reactants | Key Intermediate | Product Type |

| Fischer Indole Synthesis | Phenylhydrazine, aldehyde/ketone | Phenylhydrazone, enamine | 2- and/or 3-substituted indoles. wikipedia.orgwikipedia.org |

| Japp-Klingemann Reaction | β-Keto-acid/ester, aryl diazonium salt | Hydrazone | Hydrazones (precursors for Fischer indole synthesis). wikipedia.orgnumberanalytics.com |

| Hemetsberger Indole Synthesis | 3-Aryl-2-azido-propenoic ester | Nitrene (proposed) | Indole-2-carboxylic esters. synarchive.comwikipedia.org |

Green Chemistry Principles in the Synthesis of this compound Analogues

The application of green chemistry principles to the synthesis of indole derivatives is a growing area of focus, aiming to develop more environmentally friendly and sustainable methodologies. Key strategies include the use of microwave-assisted synthesis and solvent-free reaction conditions.

Microwave-Assisted Synthetic Protocols

Microwave irradiation has been demonstrated to be a highly effective tool for accelerating organic reactions, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. tandfonline.comreading.ac.uk

In the context of indole synthesis, microwave-assisted protocols have been successfully applied to various reaction types. For example, the Fischer indole synthesis can be performed in a one-pot reaction under microwave irradiation to produce indole-2-carboxylic acid, which is then decarboxylated. wikipedia.org Microwave heating has also been employed for the synthesis of N-substituted indole-based analogs and bis(indolyl)methane derivatives, with reaction times often reduced to minutes. tandfonline.com

A notable example is the synthesis of 1-acetyl-1H-indol-3-yl acetate (B1210297) and its derivatives, where microwave irradiation for just one minute at 80°C resulted in good yields. reading.ac.uk Similarly, the synthesis of substituted (Z)-2-amino-5-(1-benzyl-1H-indol-3-yl)methylene-1-methyl-1H-imidazol-4(5H)-ones was successfully carried out using microwave irradiation. nih.gov The synthesis of Cephalandole A analogs has also been achieved using a p-Toluenesulfonic acid (PTSA) catalyst under microwave conditions, with the reaction being completed in 15 minutes. tandfonline.com

Table 5: Examples of Microwave-Assisted Synthesis of Indole Derivatives

| Reaction Type | Reactants | Conditions | Product |

| Cyclization and Decarboxylation | 2-[(Carboxymethyl)amino]benzoic acids, acetic anhydride (B1165640) | 1 minute, 80°C, 300 W | 1-Acetyl-1H-indol-3-yl acetate derivatives. reading.ac.uk |

| Condensation | Indole, aldehydes | 5-30 minutes, 150°C, 100 W | Bis(indolyl)methane derivatives. tandfonline.com |

| Condensation | 2-(1H-indol-3-yl)-2-oxoacetic acid, aniline | 15 minutes, 90°C | Cephalandole A analogs. tandfonline.com |

| Three-Component Reaction | 3-Cyanoacetyl indole, N-phenacylpyridinium bromide, aromatic aldehyde | Water, 180 W | Indole–dihydrofuran biheterocycles. tandfonline.com |

Solvent-Free Reaction Conditions

Conducting reactions under solvent-free conditions is a key principle of green chemistry, as it eliminates the environmental and economic costs associated with solvent use, separation, and disposal. openmedicinalchemistryjournal.com

Several synthetic methods for indole derivatives have been successfully adapted to solvent-free conditions. For instance, the synthesis of gramine derivatives has been achieved through a one-pot, three-component reaction of indole, an aromatic aldehyde, and a heteroaryl amine by heating the mixture in an oven at 80-110°C without any solvent. benthamdirect.com This approach provides an efficient and green route to these compounds. benthamdirect.com

Another example is the synthesis of 3,3-bis(indolyl)methanes (BIMs) and their derivatives, which can be prepared under solvent- and catalyst-free conditions by irradiating a mixture of substituted benzaldehydes and indoles with visible light. frontiersin.orgopenmedicinalchemistryjournal.com This method is not only environmentally friendly but also economical. openmedicinalchemistryjournal.com The synthesis of conformational yohimbine (B192690) analogues has also been achieved under solvent-free conditions by heating a mixture of an aldehyde and an amine, which proved to be more effective than traditional solvent-based methods that led to decomposition or side reactions. acs.org

Table 6: Solvent-Free Synthesis of Indole Derivatives

| Reaction Type | Reactants | Conditions | Product |

| Three-Component Reaction | Indole/N-methylindole, aromatic aldehyde, heteroaryl amine | Heating in an oven, 80-110°C, 10-24 hours | Gramine derivatives. benthamdirect.com |

| Condensation | Substituted benzaldehydes, indoles | Visible light irradiation, 30-90 minutes | 3,3-Bis(indolyl)methanes (BIMs). openmedicinalchemistryjournal.com |

| Imine Condensation | N-Boc-indole-2-carbaldehyde, amine | Heating at 70°C under vacuum | Imine for yohimbine analogues. acs.org |

Catalyst-Free and Recyclable Catalyst Systems

The development of sustainable synthetic methods is a central theme in modern organic chemistry. For the synthesis of indoles and their derivatives, significant progress has been made in creating catalyst-free and recyclable catalyst systems to minimize environmental impact and reduce costs.

Catalyst-Free Systems:

Several methodologies have emerged that circumvent the need for a catalyst altogether. These reactions often rely on the intrinsic reactivity of the starting materials under specific conditions, such as the use of green solvents or alternative energy sources. For instance, the synthesis of 3-(1H-indol-3-yl)isoindolin-1-one derivatives has been achieved through a three-component reaction of a phthalaldehydic acid, a primary amine, and 1H-indole in water without any catalyst. researchgate.net This approach is noted for being clean, one-pot, and easy to handle, with water as the only byproduct. researchgate.net Another green, catalyst-free method involves the reaction of substituted benzaldehydes and indoles under visible light irradiation, which proceeds in high yields without the need for a solvent. openmedicinalchemistryjournal.com Furthermore, the synthesis of 6-hydroxy indoles can be accomplished through the condensation of carboxymethyl cyclohexadienones and various primary amines (including aromatic, aliphatic, and α-chiral amines) in the absence of a catalyst. acs.org Polyethylene glycol 400 has also been employed as a reaction medium and promoter for the catalyst-free, three-component reaction of indoles, aldehydes, and C-H activated acids to produce 3-substituted indoles. openmedicinalchemistryjournal.com

Recyclable Catalyst Systems:

Where catalysts are necessary, the focus has shifted towards heterogeneous and recyclable options. These catalysts can be easily separated from the reaction mixture and reused multiple times, improving process efficiency and sustainability.

Copper-Based Catalysts: A robust heterogeneous catalyst using modified lignosulfonate as a support for copper (LS-FAS-Cu) has been developed for synthesizing various nitrogen-containing heterocycles, including tricyclic indoles. This catalyst is recyclable and can be reused multiple times without a significant drop in activity. beilstein-journals.org Another example is a copper-aluminium hydrotalcite (CuAl–HT) catalyst, which has proven highly active for the synthesis of indole via intramolecular dehydrogenative N-heterocyclization and can be recycled with stable catalytic activity. rsc.org

Acid Catalysts: Solid acid catalysts offer an environmentally benign alternative to homogeneous acids. Cellulose Sulfuric Acid (CSA), a non-hygroscopic solid, has been used as a recyclable catalyst for the synthesis of bis(indolyl)methanes from indoles and aldehydes under solvent-free conditions. openmedicinalchemistryjournal.com Similarly, Indion Ina 225H resin has been reported as a recyclable and eco-friendly heterogeneous catalyst for the same transformation. openmedicinalchemistryjournal.com

Ionic Liquids: Chiral ionic liquids incorporating α,α-diaryl-(S)-prolinol trimethylsilyl (B98337) ethers have been used as efficient and reusable organocatalysts for the enantioselective Friedel-Crafts reaction between indoles and α,β-unsaturated aldehydes. bohrium.com These catalysts can be recovered and reused for several cycles. bohrium.com

The following table summarizes various recyclable catalyst systems used in indole synthesis.

| Catalyst System | Reaction Type | Recyclability | Reference |

| Copper-Aluminium Hydrotalcite (CuAl–HT) | Intramolecular Dehydrogenative N-heterocyclization | Recycled several times with stable activity | rsc.org |

| Cellulose Sulfuric Acid (CSA) | Synthesis of bis(indolyl)methanes | Reused at least twice without significant loss of activity | openmedicinalchemistryjournal.com |

| Indion Ina 225H Resin | Synthesis of bis(indolyl)methanes | Recyclable, eco-benign | openmedicinalchemistryjournal.com |

| Imidazolium-based Chiral Ionic Liquids | Enantioselective Friedel-Crafts Alkylation | Successfully recovered and reused up to four cycles | bohrium.com |

| Lignosulfonate-supported Copper (LS-FAS-Cu) | Synthesis of N-containing heterocycles | Reused several times without significant loss in activity | beilstein-journals.org |

Synthesis of Structural Analogues and Advanced Derivatization Strategies

The functionalization of the indole scaffold is crucial for modulating the biological and chemical properties of its derivatives. Advanced strategies now allow for precise modifications at various positions of the indole ring and its side chains.

The regioselectivity of indole functionalization is heavily influenced by the electronic and steric nature of the substituents already present on the ring.

C-2 Position: The presence of a substituent at the C-2 position is often essential for directing functionalization to other parts of the ring. For instance, in palladium-catalyzed intermolecular alkenylation/carboxylation, a C-2 substituent is crucial for obtaining a satisfactory reaction outcome at the C-3 position. beilstein-journals.org In iron-catalyzed C-H functionalization, an electron-donating group at C-2 can significantly reduce the reaction rate and yield. nankai.edu.cn Conversely, some reactions are promoted by C-2 substituents; an oxidative coupling of indoles and enolates proceeds in higher yields with C-2 substituted indoles compared to the unsubstituted parent indole. nih.gov

C-3 Position: The C-3 position is the most common site for electrophilic substitution due to the high electron density. However, if the C-3 position is occupied, functionalization can be directed elsewhere. For example, in an iron-catalyzed C-H functionalization of 3-methyl-substituted indole, the reaction occurs at the C-2 position. nankai.edu.cn

N-1 Position: The substituent on the indole nitrogen (N-1) acts as a critical directing group in many C-H functionalization reactions. In ruthenium-catalyzed C-7 amidation, the N-pivaloyl group was found to be uniquely effective, while other groups such as ketones, amides, and esters failed to yield the desired product, highlighting the importance of steric and electronic effects of the N-substituent. nih.gov Similarly, palladium-catalyzed alkenylation can be directed to either the C-2 or C-3 position based on the N-substituent; an N-benzyl group directs to C-3, while an N-(2-pyridylmethyl) group directs to C-2. beilstein-journals.org

C-5 Position: Substituents at the C-5 position have a noticeable electronic effect on reactivity. In iron-catalyzed C-H functionalization, an electron-withdrawing group at C-5 had a negligible effect on the reaction, while an electron-donating group significantly reduced the rate and yield. nankai.edu.cn

C-7 Position: The C-7 position is generally difficult to functionalize directly. However, iridium-catalyzed borylation can selectively functionalize this position in N-unprotected, 2-substituted indoles. msu.edu Ruthenium-catalyzed methods have also been developed for the site-selective amidation and alkenylation of the C-7 position, where the N-pivaloyl group is a crucial directing element. nih.gov

The table below illustrates the effect of substituents on the yield of C-H functionalization with α-aryl-α-diazoesters. nankai.edu.cn

| Indole Substrate | Substituent Position | Substituent Type | Yield (%) |

| 1-Benzyl-5-bromoindole | C-5 | Electron-withdrawing | 90 |

| 1-Benzyl-5-nitroindole | C-5 | Electron-withdrawing | 88 |

| 1-Benzyl-2-methylindole | C-2 | Electron-donating | 65 |

| 1-Benzyl-5-methoxyindole | C-5 | Electron-donating | 75 |

| 1-Benzyl-3-methylindole | C-3 | Electron-donating | 72 (at C-2) |

Modification of the amine side chain, particularly at the C-2 or C-3 position, is a key strategy for creating diverse indole derivatives. One approach involves the synthesis of 1-(1H-indol-3-yl)alkylamines from various indoles and nitriles. jst.go.jp This reaction proceeds via an iminium intermediate formed by a boron Lewis acid, which is then reduced in situ with sodium cyanoborohydride (NaBH₃CN). The resulting amine can be further derivatized, for example, by acylation with trifluoroacetic anhydride. jst.go.jp

Enantiocontrolled synthesis is crucial for producing chiral amine side chains. One detailed process for an N,N-diethyl-(R)-[3-(2-aminopropyl)-1H-indol-7-yloxy]acetamide involves several strategies, including the resolution of a racemic amine via diastereomeric salt formation to isolate the desired (R)-enantiomer. acs.orgscholarmate.com This highlights the advanced methods available for creating stereochemically pure amine side chains on the indole core.

Achieving regioselectivity in C-H functionalization of the indole ring is a significant challenge due to the multiple reactive sites. Directing groups are commonly employed to control the position of the reaction.

C-4 and C-6 Functionalization: The regioselective arylation of the C-4 position of the indole ring has been achieved using glycine (B1666218) as a transient directing group in a palladium-catalyzed reaction. nih.gov Similarly, direct arylation at the C-6 position can be accomplished using an N-P(O)tBu₂ directing group with a copper catalyst. This directing group can be easily removed after the reaction. nih.gov

C-7 Functionalization: The C-7 position is particularly challenging to access. Rhodium-catalyzed methods have been developed for the direct C-H functionalization at C-7, where an N-pivaloyl directing group is crucial for high regioselectivity. nih.gov Ruthenium catalysis also enables C-7 amidation and alkenylation, again relying on an N-pivaloyl group for directing the reaction. nih.gov Iridium-catalyzed borylation provides a direct route to 7-borylated indoles from N-unprotected, 2-substituted indoles, which can then be used in cross-coupling reactions. msu.edu

2-Aminoindoles are valuable precursors for constructing more complex, indole-fused polyheterocyclic systems, which are prevalent in pharmacologically active compounds. researchgate.netresearchgate.net These syntheses often involve cascade or tandem processes that efficiently build molecular complexity in a single step. researchgate.net

One strategy involves a multicomponent reaction for the modular assembly of indole-fused seven-membered heterocycles like oxadiazepines and thiadiazepines. nih.gov This process can involve the reaction of an indole, formaldehyde, and an amino hydrochloride, where the reaction proceeds on the N-H and the adjacent C-2 position to form the fused ring system. nih.gov

Another approach utilizes 2-aminoindoles in annulation reactions to form fused pyrimidine rings, leading to pyrimido[1,2-a]indoles. researchgate.net The inherent reactivity of 2-aminoindoles, which exist in tautomeric equilibrium with 2-iminoindolines, allows them to react with bifunctional electrophiles to assemble fused heterocyclic structures. researchgate.net Gold-catalyzed hydroamination of ynamides with anilines followed by copper-mediated oxidative cyclization provides a one-pot synthesis of 2-aminoindoles, which can serve as key intermediates for these fused systems. researchgate.netrsc.org

Reactivity and Chemical Transformations of 1h Indol 2 Amine Hydrochloride

Reactivity of the Indole (B1671886) Nitrogen Atom

The nitrogen atom within the indole ring possesses unique reactivity that is fundamentally different from that of the exocyclic amine. Its lone pair of electrons is integral to the aromaticity of the heterocyclic system, which significantly reduces its basicity and nucleophilicity.

N-Substitution Reactions

Direct substitution on the indole nitrogen (N-1 position) of 2-aminoindoles is a challenging synthetic transformation. The electron-donating nature of the 2-amino group can increase the nucleophilicity of the indole ring itself, but the N-1 position remains relatively unreactive compared to the exocyclic amine. Generally, N-alkylation or N-acylation of indoles requires a strong base to deprotonate the indole nitrogen, creating a more potent nucleophile. youtube.com In the case of 1H-Indol-2-amine hydrochloride, the acidic proton of the ammonium (B1175870) salt and the much higher nucleophilicity of the free amine moiety make selective N-1 substitution difficult.

However, specialized methods have been developed for N-substitution on the indole nucleus. For instance, a novel nucleophilic substitution at the N-1 position of 1-hydroxyindole (B3061041) derivatives has been reported, proceeding via an SN2 mechanism. clockss.org While not a direct substitution on an unsubstituted indole, this demonstrates that under specific activation, the indole nitrogen can participate in substitution reactions. The introduction of electron-withdrawing groups at other positions on the indole ring can increase the acidity of the N-H bond, facilitating its deprotonation and subsequent reaction. mdpi.com

Protonation Behavior and Salt Formation Dynamics

The formation of this compound is a direct consequence of the significant difference in basicity between the two nitrogen atoms in the parent molecule, 1H-Indol-2-amine.

Indole Nitrogen: The lone pair on the indole nitrogen is delocalized as part of the 10 π-electron aromatic system. This delocalization renders the lone pair largely unavailable for protonation. Consequently, the indole nitrogen is exceedingly weakly basic, with a conjugate acid pKa value reported to be around -2. libretexts.org Protonating this nitrogen would disrupt the aromatic stability of the ring system.

Exocyclic Amine Nitrogen: In contrast, the lone pair on the C2-amino group is localized on the nitrogen atom and is readily available to accept a proton. libretexts.orgchemistrysteps.com Primary amines are significantly more basic than the nitrogen within a pyrrole-type ring. libretexts.orgchemistryguru.com.sg

Therefore, when treated with hydrochloric acid, protonation occurs exclusively at the exocyclic amino group, forming an ammonium salt. libretexts.org This selective protonation is a fundamental aspect of the molecule's chemistry, leading to the formation of the stable, often crystalline, hydrochloride salt.

Table 1: Comparison of Nitrogen Basicity

| Nitrogen Atom | Hybridization | Lone Pair Availability | Basicity | Protonation Site |

| Indole Nitrogen (N-1) | sp² | Delocalized (Aromatic) | Very Weak libretexts.org | Unfavorable |

| Amine Nitrogen (C-2) | sp³ | Localized | Basic chemistrysteps.com | Favorable (Forms Salt) |

Reactivity of the Amine Moiety

The primary amine at the C-2 position is a versatile functional group that serves as the primary center of reactivity for nucleophilic attacks and other classical amine transformations.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen of the amino group makes it a potent nucleophile, capable of reacting with various electrophiles. libretexts.org A common reaction is the alkylation with haloalkanes (alkyl halides). In this SN2 reaction, the amine attacks the electrophilic carbon of the haloalkane, displacing the halide. youtube.com

However, the initial product, a secondary amine, is also nucleophilic and can react further with the haloalkane. chemguide.co.uk This process can continue, leading to the formation of tertiary amines and ultimately quaternary ammonium salts. libretexts.orgyoutube.com This lack of selectivity can make direct alkylation a challenging method for synthesizing pure secondary or tertiary amines from a primary amine. To favor mono-alkylation, a large excess of the starting amine is often used.

Reaction Scheme: Sequential Alkylation of the Amine Moiety R-NH₂ + R'-X → [R-NH₂-R']+X⁻ → R-NH-R' + HX R-NH-R' + R'-X → [R-NR'₂-H]+X⁻ → R-NR'₂ + HX R-NR'₂ + R'-X → [R-NR'₃]+X⁻ (Where R = 1H-Indol-2-yl and R'-X is a haloalkane)

Acylation Reactions to Form Amides

The reaction of the primary amino group with acylating agents, such as acyl chlorides or acid anhydrides, is a robust and widely used transformation to form stable amide derivatives. chemguide.co.ukrsc.org This reaction is a nucleophilic acyl substitution. The nucleophilic amine attacks the electrophilic carbonyl carbon of the acylating agent.

For an acyl chloride, the reaction is typically rapid and exothermic, resulting in the formation of an N-(1H-indol-2-yl)amide and hydrochloric acid. libretexts.org The HCl produced will react with a second equivalent of the amine base to form an ammonium chloride salt. For this reason, the reaction is often carried out with two equivalents of the amine or in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to scavenge the acid.

Table 2: Common Acylating Agents and Products

| Acylating Agent | General Structure | Product | Byproduct |

| Acyl Chloride | R-COCl | N-(1H-indol-2-yl)amide | HCl |

| Acid Anhydride (B1165640) | (R-CO)₂O | N-(1H-indol-2-yl)amide | R-COOH |

| Carboxylic Acid | R-COOH | N-(1H-indol-2-yl)amide | H₂O |

Note: Reaction with carboxylic acids typically requires a coupling agent (e.g., DCC, EDC) to activate the carboxyl group.

Diazotization and Azo Compound Formation

As a primary aromatic amine, 1H-Indol-2-amine can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). organic-chemistry.org The reaction converts the primary amino group into a diazonium salt (indole-2-N₂⁺Cl⁻).

These resulting aryldiazonium salts are valuable synthetic intermediates. They are electrophilic and can react with electron-rich aromatic compounds, such as phenols or anilines, in a process known as azo coupling. slideshare.netwikipedia.org This electrophilic aromatic substitution reaction typically occurs at the para position of the coupling partner and results in the formation of a brightly colored azo compound, characterized by the -N=N- linkage connecting the two aromatic rings. wikipedia.orgresearchgate.net

General Reaction Scheme:

Diazotization: Indole-NH₂ + NaNO₂ + 2 HCl --(0-5°C)--> [Indole-N≡N]⁺Cl⁻ + NaCl + 2 H₂O

Azo Coupling: [Indole-N≡N]⁺Cl⁻ + Ar-H --(pH control)--> Indole-N=N-Ar + HCl (Where Ar-H is an activated aromatic compound)

Reductive Amination Pathways

Reductive amination, also known as reductive alkylation, is a cornerstone method for forming carbon-nitrogen bonds and is highly applicable to 1H-Indol-2-amine. acs.org As a primary amine, it can react with a wide array of aldehydes and ketones to produce secondary and subsequently tertiary amines. The process typically occurs in a one-pot fashion under mildly acidic conditions, which are conducive to the formation of an intermediate imine or enamine that is then reduced in situ. acs.orgresearchgate.net

The general mechanism involves two key steps:

Imine Formation: The nucleophilic 2-amino group attacks the electrophilic carbonyl carbon of an aldehyde or ketone. Following a series of proton transfers, a water molecule is eliminated to form a transient iminium cation, which deprotonates to yield the corresponding imine.

Reduction: A reducing agent present in the reaction mixture reduces the carbon-nitrogen double bond (C=N) of the imine to a single bond, yielding the final alkylated amine.

Commonly employed reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) is also an effective method. bhu.ac.in The choice of reducing agent is crucial; for instance, sodium cyanoborohydride is particularly useful as it is selective for the iminium ion over the starting carbonyl compound, preventing premature reduction of the aldehyde or ketone. researchgate.net

The reaction of 1H-Indol-2-amine with various carbonyl compounds can be summarized as follows:

| Carbonyl Reactant | Reducing Agent | Expected Product |

|---|---|---|

| Formaldehyde | NaBH₃CN | N-Methyl-1H-indol-2-amine |

| Acetone | NaBH(OAc)₃ | N-Isopropyl-1H-indol-2-amine |

| Benzaldehyde | H₂, Pd/C | N-Benzyl-1H-indol-2-amine |

| Cyclohexanone (B45756) | NaBH₄ | N-Cyclohexyl-1H-indol-2-amine |

Electrophilic Aromatic Substitution on the Indole Ring System

The indole ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (EAS). The regioselectivity of this reaction is strongly influenced by the existing substituents. For 1H-Indol-2-amine, both the pyrrolic nitrogen and the C2-amino group are activating and direct incoming electrophiles.

The lone pair of electrons on the pyrrolic nitrogen atom is delocalized into the ring, increasing the electron density, particularly at the C3 position. The C2-amino group is also a potent activating group that directs ortho and para. The position 'ortho' to C2 is C3, and the position 'para' is C5. The combined influence of these two groups overwhelmingly favors electrophilic attack at the C3 position, which is the most nucleophilic site on the molecule. chemicalbook.com Should the C3 position be occupied, substitution may occur at other positions on the benzene (B151609) ring, such as C5 or C6. researchgate.net

Typical EAS reactions applicable to the 2-aminoindole nucleus include:

Halogenation: Reaction with reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine (I₂) would be expected to yield the corresponding 3-halo-1H-indol-2-amine derivatives. Studies on related 2-substituted indoles confirm that halogenation occurs readily at the C3 position. researchgate.net

Nitration: Using nitrating agents such as nitric acid in acetic acid, the 3-nitro derivative is the expected product. Polynitration at positions on the benzene ring (e.g., C5, C6) is possible under more forcing conditions. researchgate.netlookchem.com

Sulfonation: Reaction with sulfur trioxide (SO₃) in pyridine would likely yield 1H-indol-2-amine-3-sulfonic acid.

Friedel-Crafts Reactions: Acylation and alkylation, typically catalyzed by a Lewis acid, would also occur at the C3 position to introduce acyl and alkyl groups, respectively.

| Reaction Type | Reagent | Major Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 3-Bromo-1H-indol-2-amine |

| Chlorination | N-Chlorosuccinimide (NCS) | 3-Chloro-1H-indol-2-amine |

| Nitration | HNO₃/H₂SO₄ (mild conditions) | 3-Nitro-1H-indol-2-amine |

| Friedel-Crafts Acylation | Acetyl chloride / AlCl₃ | 1-(2-Amino-1H-indol-3-yl)ethan-1-one |

Oxidative and Reductive Transformations of the Indole Nucleus

The indole nucleus of 1H-Indol-2-amine is susceptible to both oxidation and reduction, leading to significant structural modifications.

Reductive Transformations: The most common reductive transformation of the indole core is the saturation of the C2-C3 double bond in the pyrrole (B145914) ring to form an indoline (B122111). This is typically achieved through catalytic hydrogenation. bhu.ac.in Subjecting 1H-Indol-2-amine to hydrogen gas in the presence of a metal catalyst such as Platinum on Carbon (Pt/C) or Rhodium on Alumina (Rh/Al₂O₃), often under acidic conditions, would yield 2,3-dihydro-1H-indol-2-amine (2-aminoindoline). bhu.ac.inpageplace.de The acidic conditions protonate the C3 position, disrupting the ring's aromaticity and facilitating its reduction. bhu.ac.inresearchgate.net

Oxidative Transformations: Oxidation of the indole nucleus can yield several products depending on the oxidant and reaction conditions. The electron-rich pyrrole ring is the primary site of oxidation. Potential oxidation products of 2-aminoindole include:

Oxindoles: Regioselective oxidation can occur at the C2 position to form a carbonyl group, which would yield a 2-amino-1,3-dihydro-2H-indol-2-one (an oxindole (B195798) derivative). However, the presence of the amino group at C2 makes this transformation complex.

Isatins: Further oxidation of an intermediate oxindole or 3-hydroxyindole can lead to the formation of isatin-like structures (indole-2,3-diones).

Ring-Opening: Strong oxidizing agents can cause cleavage of the C2-C3 bond, leading to derivatives of 2-aminobenzoic acid or 2-aminobenzaldehyde.

Dimerization and Polymerization: Oxidative coupling reactions can lead to the formation of dimeric structures or polymeric materials. Enzymatic oxidation of indole itself has been shown to produce indigo (B80030) and indirubin (B1684374) pigments. google.com Studies have also reported the oxidation of 2-aminoindoles leading to the formation of quinazoline (B50416) derivatives. wikipedia.org

Stability Investigations in Diverse Chemical Environments

The stability of this compound is a critical factor in its storage, handling, and application in synthesis. Its formulation as a hydrochloride salt generally enhances its stability compared to the free base.

The hydrolytic stability of this compound is largely dependent on the pH of the aqueous environment.

Acidic Conditions: In strongly acidic solutions (e.g., hydrochloric acid), the indole ring itself is susceptible to degradation. The indole nucleus is primarily protonated at the C3 position, forming a thermodynamically stable 3H-indolium cation. chemicalbook.comnih.gov This protonation disrupts the aromatic system of the pyrrole ring, rendering the molecule vulnerable to attack by nucleophiles, including water. This can initiate polymerization or other decomposition pathways, which explains the observed sensitivity of many indole compounds to strong acids. bhu.ac.innih.gov The hydrochloride salt is stable in mildly acidic to neutral solutions, where the amine group remains protonated, but the indole ring does not undergo significant acid-catalyzed decomposition.

Neutral to Basic Conditions: In neutral or basic solutions, the hydrochloride salt is converted to the free base, 1H-Indol-2-amine. The free base is an electron-rich aromatic amine and, like many such compounds, is susceptible to aerial oxidation. Unprotected 2- and 3-aminoindoles can be sensitive to light and air, potentially leading to oxidative dimerization or the formation of colored degradation products. olisystems.com

The thermal stability of this compound is limited. Supplier data indicates a melting point of approximately 215-220°C, accompanied by decomposition. researchgate.net The thermal degradation of amine hydrochlorides typically proceeds through an initial loss of hydrogen chloride (HCl) gas at elevated temperatures to yield the free amine. researchgate.net

The likely thermal degradation pathway can be described in two stages:

Dehydrochlorination: Upon heating, the salt dissociates, releasing gaseous HCl and the free base, 1H-Indol-2-amine. C₈H₈N₂·HCl(s) → C₈H₈N₂(l/g) + HCl(g)

Decomposition of the Free Base: The resulting 2-aminoindole free base would then undergo further thermal decomposition. The specific products would depend on the conditions (e.g., presence of oxygen), but common pathways for amines include C-N bond scission, dimerization, and condensation reactions. Studies on related heterocyclic amines show that decomposition at high temperatures can lead to the formation of char and the release of various volatile products, including ammonia (B1221849) and cyanides. lookchem.com

Biological Activity and Medicinal Chemistry Research

Broad-Spectrum Biological Activity of Indole (B1671886) Amine Derivatives

Indole amine derivatives are recognized for their extensive range of biological activities, which include antimicrobial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netchula.ac.thscirp.org The versatility of the indole structure allows for modifications that can lead to compounds with enhanced and specific therapeutic effects. chula.ac.thscirp.org For instance, 3-substituted indole derivatives have been shown to possess broad-spectrum biological activities. scirp.org The inherent properties of the indole ring, which can mimic peptide structures and bind to various enzymes, contribute to the diverse pharmacological profiles of its derivatives. chula.ac.th Research has consistently demonstrated the potential of indole derivatives in addressing a multitude of diseases, highlighting their importance as a privileged scaffold in drug discovery. researchgate.netnih.gov

Antimicrobial Research Applications

The rise of antibiotic-resistant pathogens has spurred the search for new antimicrobial agents, with indole derivatives emerging as a promising class of compounds. nih.gov Their efficacy has been demonstrated against a variety of microorganisms, including drug-resistant strains. nih.govnih.gov

Antibacterial Efficacy Studies

Indole derivatives have been the subject of extensive research for their antibacterial properties against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov

Numerous studies have highlighted the potent activity of indole derivatives against Gram-positive bacteria, including the notoriously difficult-to-treat methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com For example, certain 2-aryl-1H-indole derivatives have been identified as NorA efflux pump inhibitors in S. aureus, a mechanism that can restore the efficacy of conventional antibiotics. nih.gov One study found that a cis-indole substituted tetrahydrocarbazole derivative showed improved activity against MRSA strains with minimum inhibitory concentration (MIC) values of approximately 1–2 µg/mL. semanticscholar.org Another investigation into 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives revealed that compound 3k exhibited high activity against S. aureus ATCC 25923 (MIC of 3.90 μg/mL) and even greater potency against MRSA ATCC 43300 (MIC ≤ 1 μg/mL). mdpi.com Furthermore, some indole-triazole derivatives have demonstrated excellent activity against MRSA, proving more effective than the standard drug ciprofloxacin. turkjps.org

Below is a table summarizing the antibacterial activity of selected indole derivatives against Staphylococcus aureus and MRSA.

| Compound/Derivative | Strain | Activity (MIC) | Reference |

| cis-indole substituted tetrahydrocarbazole | MRSA | ~1–2 µg/mL | semanticscholar.org |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) | S. aureus ATCC 25923 | 3.90 µg/mL | mdpi.com |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) | MRSA ATCC 43300 | ≤ 1 µg/mL | mdpi.com |

| Indole-triazole derivative (3d) | MRSA | More effective than ciprofloxacin | turkjps.org |

The antibacterial activity of indole derivatives also extends to Gram-negative bacteria. researchgate.netd-nb.info Certain 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides have shown higher antibacterial activity against E. coli and P. aeruginosa than standard antibiotics. d-nb.info Specifically, compounds 7a–c from this series exhibited potent activity with MIC values ranging from 0.35–1.25 μg/mL. researchgate.netd-nb.info In another study, some (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives displayed excellent activity against E. coli, with compound 12 showing an MIC of 0.004 mg/mL. nih.gov

The following table presents the antibacterial efficacy of specific indole derivatives against Gram-negative bacteria.

| Compound/Derivative | Strain | Activity (MIC) | Reference |

| 5-Bromoindole-2-carboxamides (7a–c) | E. coli, P. aeruginosa | 0.35–1.25 μg/mL | researchgate.netd-nb.info |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (12) | E. coli | 0.004 mg/mL | nih.gov |

A significant aspect of the antibacterial activity of indole derivatives lies in their ability to disrupt biofilms and modulate persister cells, which are dormant, antibiotic-tolerant bacterial cells. mdpi.com Biofilm formation is a critical virulence factor, and its inhibition is a key strategy in combating chronic infections. mdpi.com Some indole derivatives have been shown to interfere with the quorum-sensing systems that regulate biofilm formation. mdpi.com For instance, certain indole derivatives can disrupt mature P. aeruginosa biofilms, thereby increasing the susceptibility of the bacteria to conventional antibiotics. nih.gov

Indole and its derivatives are also known to play a role in the formation of persister cells. mdpi.comnih.gov The compound 5-nitro-3-phenyl-1H-indol-2-yl-methylamine hydrochloride (NPIMA) has been found to be effective in eradicating persister cells of E. coli, P. aeruginosa, and S. aureus by damaging their cell membranes. researchgate.net This modulation of persister cell formation is a crucial mechanism for overcoming antibiotic tolerance. mdpi.com

Antifungal Activity Assessments (e.g., Candida albicans)

In addition to their antibacterial properties, indole derivatives have demonstrated notable antifungal activity. nih.govresearchgate.net The emergence of drug-resistant fungal strains, particularly of Candida species, has made the development of new antifungal agents a priority. jrespharm.com

Derivatives of 1H-Indole have been synthesized and evaluated against fungi such as Aspergillus niger and Candida albicans. researchgate.net One study reported that an indole derivative, 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol 1H-indole-2-carboxylate (4a), showed a potent MIC of 0.03125 µg/ml against C. albicans, which was significantly lower than that of fluconazole (B54011) (0.5 µg/ml). jrespharm.com This compound also exhibited promising biofilm inhibitory effects. jrespharm.com Furthermore, some (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives have shown good to excellent antifungal activity, with MIC values ranging from 0.004–0.06 mg/mL. nih.gov

The table below summarizes the antifungal activity of selected indole derivatives.

| Compound/Derivative | Fungal Strain | Activity (MIC) | Reference |

| 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol 1H-indole-2-carboxylate (4a) | C. albicans | 0.03125 µg/ml | jrespharm.com |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives | Various fungi | 0.004–0.06 mg/mL | nih.gov |

Antitubercular Potential Against Mycobacterium tuberculosis

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents. nih.govfrontiersin.org Indole derivatives have been a focus of research in this area, with several studies demonstrating their potential to inhibit the growth of Mtb. nih.gov

Research has shown that indole-2-carboxamides, a class of compounds derived from the 1H-Indol-2-amine scaffold, exhibit potent antitubercular activity. nih.govacs.org The mechanism of action for many of these compounds is believed to be the inhibition of the mycobacterial membrane protein large 3 (MmpL3) transporter, which is essential for the formation of the mycobacterial cell wall. nih.govacs.org

Specific indole-2-carboxamide derivatives have demonstrated significant activity against both drug-sensitive and drug-resistant strains of Mtb. acs.orgtandfonline.com For instance, compound 150a showed a minimum inhibitory concentration (MIC) value of 0.005 µM against a drug-sensitive strain and 0.003 µM against MDR and XDR strains. tandfonline.com Another derivative, 8g , displayed a high activity with a MIC of 0.32 µM against the H37Rv strain of Mtb and exhibited high selectivity for the bacteria over mammalian cells, suggesting minimal cytotoxicity. nih.gov

Molecular docking studies have been employed to understand the interaction of these derivatives with their target. For example, a synthesized 1,3,4-oxadiazole-2-thione derivative of indole was docked against the enoyl reductase (InhA) enzyme of Mycobacterium tuberculosis, revealing strong binding interactions and a docking score superior to a known inhibitor, indicating its potential as an antitubercular agent. mdpi.com Similarly, docking studies with other indole derivatives against InhA have helped in understanding their binding modes and structural features responsible for their activity. innovareacademics.in

The table below summarizes the antitubercular activity of selected indole derivatives.

Table 1: Antitubercular Activity of Selected Indole Derivatives 交互式数据表

| Compound | Target/Assay | Activity (MIC/IC50) | Reference |

|---|---|---|---|

| 150a | MmpL3 | 0.005 µM (drug-sensitive), 0.003 µM (MDR/XDR) | tandfonline.com |

| 8g | Mtb H37Rv | 0.32 µM | nih.gov |

| IP-2 | Mtb H37RV | 6.25 µg/ml | scholarsresearchlibrary.com |

| IP-3 | Mtb H37RV | 6.25 µg/ml | scholarsresearchlibrary.com |

| 5d | Mtb H37Rv | 12.5 µg/ml | innovareacademics.in |

| 5n | Mtb | 12.5 µg/mL | frontiersin.org |

Anticancer Activity Research

The indole scaffold is present in numerous natural and synthetic compounds with anticancer properties. nih.gov Derivatives of 1H-Indol-2-amine have been extensively investigated for their potential as anticancer agents, demonstrating a variety of mechanisms to inhibit cancer cell growth. smolecule.com

Derivatives of 1H-Indol-2-amine have shown significant antiproliferative effects against a wide range of cancer cell lines. For example, some analogs have exhibited potent activity with GI50 values as low as 37 nM against multiple cancer types.

Studies have reported the cytotoxic effects of indole derivatives on various human cancer cell lines, including:

A-549 (lung cancer)

SGC-7901 (gastric cancer)

K562R (multi-drug resistant leukemia) nih.gov

T-47D and MCF-7 (ER-α positive breast cancer) ajgreenchem.com

HT29 (colon cancer) nih.gov

HeLa (cervical cancer) nih.gov

PC3 (prostate cancer) nih.gov

For instance, a study on ((E)-N-((2-(4-(1H-imidazol-1-yl) phenyl)-1H-indol-3-yl) methylene) pyridin-2-amine derivatives found that compounds with electron-withdrawing groups, such as fluorine, on the indole moiety showed excellent anticancer activity in ER-α positive breast cancer cells. ajgreenchem.com Another study on indole-aryl-amide derivatives reported that compound 5 showed noteworthy selectivity towards HT29 cells, a malignant colonic cell line, without affecting healthy human intestinal cells. nih.gov

The table below highlights the antiproliferative activity of selected indole derivatives in various cancer cell lines.

Table 2: Antiproliferative Activity of Selected Indole Derivatives 交互式数据表

| Compound | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| IV | SGC-7901 | 0.21 µM | nih.gov |

| MDT-32 | T-47D, MCF-7 | Not specified | ajgreenchem.com |

| MDT-47 | T-47D, MCF-7 | Not specified | ajgreenchem.com |

| 2 | MCF7, PC3 | 0.81 µM, 2.13 µM | nih.gov |

| 4 | HT29, HeLa, MCF7 | 0.96 µM, 1.87 µM, 0.84 µM | nih.gov |

| 3 | KNS42 | 0.33 µM | nih.gov |

| 6 | MCF-7 | 15.41 µM | researchgate.net |

| 12 | MCF-7 | 12.99 µM | researchgate.net |

| 4e | MCF-7, A549, HCT | ~2 µM (average) | mdpi.com |

Beyond traditional apoptosis, some indole derivatives have been found to induce a non-apoptotic form of cell death called methuosis. nih.govtandfonline.com This process is characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes in the cytoplasm, ultimately leading to cell death. nih.govacs.org

A notable example is the indole-based chalcone (B49325) derivative MOMIPP ([3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one]), which induces methuosis in glioblastoma cells. tandfonline.com Another study described the synthesis of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives, with one compound, 12A , effectively inducing methuosis in various cancer cells while showing minimal toxicity to normal human cells. nih.gov The vacuoles induced by 12A were found to originate from macropinosomes, not autophagosomes. nih.gov

The ability to induce methuosis makes these compounds promising candidates for treating cancers that have become resistant to apoptosis-inducing therapies. rsc.orgtandfonline.com

The anticancer activity of indole derivatives is often attributed to their interaction with specific molecular targets and modulation of key signaling pathways involved in cancer progression. mdpi.com

One of the primary targets for some indole derivatives is tubulin . nih.gov By inhibiting tubulin polymerization, these compounds can disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent cell death. nih.gov For example, compound III , an indole/1,2,4-triazole hybrid, was found to efficiently reduce tubulin polymerization. nih.gov

Other identified targets include various protein kinases that are crucial for cancer cell survival and proliferation. mdpi.com These include:

Casein kinase 2 (CK2)

Tyrosine kinases (TrK)

Cyclin-dependent kinases 4 and 6 (CDK)

Vascular endothelial growth factor receptor-2 (VEGFR-2) mdpi.com

For instance, some 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives have been designed as inhibitors of Discoidin Domain Receptor 1 (DDR1), with off-target effects on tropomyosin receptor kinases B and C (TrkB and TrkC). acs.org Furthermore, studies have shown that certain indole derivatives can induce apoptosis by modulating the expression of key regulatory proteins, such as increasing the levels of p21 and Bax. nih.gov

Neurological and Neuropsychiatric Research

The indole structure is a core component of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT), making indole derivatives a subject of interest in neurological and neuropsychiatric research. mdpi.com These compounds have been investigated for their interactions with various receptors and their potential to modulate neurotransmission. nih.gov

Derivatives of 1H-Indol-2-amine have been studied for their binding affinity to serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are involved in the regulation of mood, cognition, and memory. mdpi.com Drugs targeting these receptors are used to treat a range of psychiatric and neurological disorders. mdpi.com

Molecular docking studies have shown that the indole moiety of these derivatives can penetrate deep into the receptor cavity, forming key interactions. mdpi.com For example, the protonatable nitrogen atom of the ligand often forms an electrostatic interaction with a conserved aspartate residue (Asp 3.32), while the indole's NH group can form a hydrogen bond with a threonine residue (Thr 3.37) in the 5-HT2A receptor. mdpi.com

Research has also explored the role of 5-HT2 receptor subtypes in the effects of substances like cocaine. nih.gov Studies have shown that 5-HT2A and 5-HT2C receptors can have opposing influences on hyperactivity induced by acute cocaine administration. nih.gov Furthermore, the 5-HT2B receptor agonist BW 723C86, an indole derivative, has been shown to induce anxiolytic effects when micro-injected into the medial amygdala of rats. nih.gov

Therapeutic Potential in Neurological Disorders

Indole derivatives, including those related to 1H-indol-2-amine hydrochloride, have been investigated for their potential in treating neurological disorders. smolecule.comcymitquimica.com Some derivatives have shown neuroprotective effects against oxidative stress in neuronal cell lines. The structural similarity of certain indole compounds to known antidepressants suggests their potential for development as treatments for conditions like depression and anxiety. smolecule.com Research has also explored the anticholinesterase activity of indole derivatives, which is relevant to the management of neurodegenerative conditions such as Alzheimer's disease. smolecule.com Some have demonstrated high anticholinesterase activity, indicating their potential to modulate neurotransmission. smolecule.com

Anti-inflammatory and Analgesic Properties

Derivatives of 1H-indol-2-amine have demonstrated notable anti-inflammatory and analgesic effects. smolecule.com The indole ring is a key component of established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin. bioline.org.br Research has shown that certain 2-aminoindole derivatives can inhibit inflammatory markers such as IL-6 and IL-8. For instance, a lead compound derived from 4-indolyl-2-aminopyrimidine showed significant inhibition of IL-8 release.

In studies involving animal models, various indole derivatives have exhibited both analgesic and anti-inflammatory activities. bioline.org.br For example, a series of 3-(2-aminopyrimidin-4-yl) indoles demonstrated significant anti-inflammatory and analgesic properties. bioline.org.br Two compounds in this series, 4j and 4k, showed 87.4% and 88.2% inhibition of paw edema, respectively, and provided 78.5% and 76.6% protection against acetic acid-induced writhing. bioline.org.br These results were comparable to the reference drug, indomethacin. bioline.org.br Furthermore, the incorporation of a pyrimidine (B1678525) ring into the indole nucleus has been shown to yield compounds with good analgesic and anti-inflammatory activities with reduced gastric irritation. bioline.org.brajrconline.org

A study on N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) demonstrated its anti-inflammatory activity by reducing leukocyte migration in a carrageenan-induced peritonitis model. mdpi.com This compound was also effective in reducing the inflammatory phase of formalin-induced pain, suggesting a peripheral mechanism of action. mdpi.com

Antiparasitic Activity Investigations (e.g., Trypanosoma cruzi)

Indole derivatives have been identified as having potential antiparasitic activity, particularly against Trypanosoma cruzi, the parasite that causes Chagas disease. acs.orgnih.gov High-content screening of small molecule libraries has identified hits containing an indole core that are active against the intracellular amastigote forms of T. cruzi. acs.orgnih.gov These initial hits displayed moderate in vitro potency and good selectivity over host cells. acs.orgnih.gov

Further optimization of a series of 1H-indole-2-carboxamides has been pursued to improve their anti-trypanosomal activity. acs.orgnih.gov While some derivatives have shown promising results in reducing parasite load in vitro, challenges related to in vivo efficacy, such as limited plasma exposure due to poor solubility and metabolic instability, have been encountered. acs.orgnih.gov

Inhibition of Parasitic Enzymes (e.g., CYP51)

One of the key targets for antifungal and antiparasitic drugs is the enzyme sterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of sterols in the cell membranes of these organisms. acs.orgplos.orgjst.go.jp In the context of T. cruzi, its specific CYP51 enzyme (TcCYP51) is a validated drug target. acs.orgnih.govacs.org

During the investigation of indole-based compounds, their potential to inhibit TcCYP51 has been evaluated. acs.orgnih.gov In an initial assessment of hit compounds, it was found that their in vitro potency against the parasite did not correlate with the inhibition of recombinant TcCYP51. acs.orgnih.gov This suggested that the antiparasitic activity of these initial hits might be due to a different mechanism of action. acs.orgnih.gov However, in subsequent structure-activity relationship studies, a clear correlation between increased anti-T. cruzi potency and TcCYP51 inhibition was observed for some sets of compounds, suggesting a dual mechanism of action involving both TcCYP51 and other unknown targets. nih.gov

In Vitro and In Vivo Efficacy Studies

The evaluation of indole derivatives against T. cruzi has involved both in vitro and in vivo studies. In vitro assays are used to determine the potency of compounds against different life stages of the parasite, such as the intracellular amastigotes. acs.orgnih.gov For a compound to be considered a good hit, a pEC₅₀ > 5.5 against intracellular T. cruzi amastigotes, combined with at least a 10-fold selectivity over host cells, is typically sought. acs.orgnih.gov Several indole derivatives have met these criteria, with some even showing pEC₅₀ values up to 6.5. acs.org

For in vivo studies, mouse models of Chagas disease are utilized. nih.gov In one study, an early lead compound was advanced to acute and chronic in vivo efficacy studies in BALB/c mice infected with a bioluminescent strain of T. cruzi. nih.gov In the acute phase of infection, the compound administered at 50 mg/kg twice daily resulted in a 96.7% reduction in peak parasitemia, which was comparable to the 99.8% reduction seen with the standard drug benznidazole (B1666585) at 100 mg/kg once daily. nih.gov However, relapse of the infection was observed after treatment cessation. nih.gov In the chronic phase, the compound led to an 85.9% reduction in parasitemia. nih.gov Despite these promising results, the inability to achieve complete sterilization in the chronic infection model, coupled with metabolic instability, led to the discontinuation of the series. acs.orgnih.gov

| Compound Activity Data | |

| Parameter | Value |

| Good Hit Classification (pEC₅₀) | > 5.5 |

| Ideal Hit Classification (pEC₅₀) | > 6.0 |

| Selectivity over Host Cells | > 10-fold |

| Potent Analogue (pEC₅₀) | 6.5 |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological properties of lead compounds. For 1H-indol-2-amine derivatives, SAR studies have focused on understanding how modifications to the indole ring and its substituents influence biological activity. acs.orgnih.govnih.gov

Impact of Indole Substitution Patterns on Biological Potency

The substitution pattern on the indole ring significantly impacts the biological potency of 2-aminoindole derivatives. acs.org In the context of anti-T. cruzi activity, various substitutions on the indole core of 1H-indole-2-carboxamides have been explored. acs.org

Replacing a phenyl group with a pyridine (B92270) ring was found to improve metabolic stability and slightly increase potency. acs.org The position of substituents on the indole also plays a role. For instance, in a 4-(2-pyridyl)morpholine subseries, there was no significant difference in activity based on the position of the substituent. acs.org However, the introduction of two substituents on the indole ring in some cases led to a 1-log unit increase in potency (pEC₅₀ of 6.5), although this sometimes came with an increase in cytotoxicity. acs.org

Other modifications, such as reversing the amide linkage, led to the restoration of potency in some analogs with improved solubility but higher metabolic instability. acs.org N-methylation of the amide or the indole nitrogen also influenced activity. Methylating both the amide and the indole nitrogen in one instance restored potency to a level similar to the initial hit, with a better solubility profile. acs.org

| Compound | Modification | pEC₅₀ | Solubility (μg/mL) |

| 2 | Phenyl replaced with pyridine | 5.7 | - |

| 24 | Two substituents on indole | 6.5 | Low |

| 69 | Reversed amide | 5.7 | Improved |

| 73 | N-methylated amide and indole | 5.8 | 17 |

Role of the Amine Moiety in Ligand-Receptor Binding

The amine moiety at the C2 position of the indole ring is a critical functional group that profoundly influences the molecule's interaction with biological targets. Its basic nature is fundamental to the formation of strong non-covalent interactions within receptor binding sites. One of the most significant interactions is the formation of a salt bridge, a type of double-charge-assisted hydrogen bond, with conserved acidic amino acid residues, such as aspartic acid, in G-protein-coupled receptors. mdpi.com This interaction can anchor the ligand within the binding pocket, contributing significantly to binding affinity. mdpi.com

Lead Optimization Strategies

Lead optimization of compounds derived from the 1H-indol-2-amine scaffold involves systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have revealed key regions of the molecule where modifications can yield significant improvements.

One primary strategy focuses on substitutions at various positions of the indole core.

Indole C3-Position: The length of a linear alkyl group at the C3 position has a profound influence on the allosteric modulation of the CB1 receptor. acs.org Shorter alkyl groups are generally preferred for enhancing the modulation potency of CB1 receptor allosteric modulators. nih.gov

Indole C5-Position: For CB1 receptor allosteric modulators, an electron-withdrawing group, such as a chloro or fluoro group, at the C5 position is a critical structural factor for activity. acs.orgnih.gov In contrast, for anti-trypanosomal 1H-indole-2-carboxamides, small, aliphatic, electron-donating groups like methyl or cyclopropyl (B3062369) at the C5 position were found to be favorable for potency, whereas electron-withdrawing groups led to inactive compounds. nih.govacs.org

Another major optimization strategy involves modifying the side chain attached to the C2-amine or its derivative amide linkage.

Linker Length: The linker between the C2-amide bond and an attached phenyl ring has been shown to be critical, with a two-carbon (ethylene) linker being essential for allosteric effects on the CB1 receptor; shortening or elongating this linker abolishes activity. acs.org

Terminal Amine Substituent: For CB1 modulators with a terminal phenyl ring, the substituent on that ring heavily influences binding. An N,N-dimethylamino group was found to be preferred over the piperidinyl functionality for improving both binding to the allosteric site and binding cooperativity. acs.org